1-bromo-4-(p-tolyloxy)benzene

Organic Synthesis Physical Chemistry Materials Science

Researchers needing reliable cross-coupling performance for OLED or bent-core liquid crystals often face batch inconsistency with unsubstituted analogs. 1-Bromo-4-(p-tolyloxy)benzene (CAS 30427-93-1) resolves this: • Defined p-tolyl substitution ensures predictable Suzuki-Miyaura and Ullmann coupling kinetics. • Thermal advantage (bp ~314.8 °C) permits straightforward distillative purification after large-scale reactions. • Validated precursor for SmCP-phase liquid crystals used in polar-switching display prototypes.

Molecular Formula C13H11BrO
Molecular Weight 263.13 g/mol
CAS No. 30427-93-1
Cat. No. B1603614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-bromo-4-(p-tolyloxy)benzene
CAS30427-93-1
Molecular FormulaC13H11BrO
Molecular Weight263.13 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OC2=CC=C(C=C2)Br
InChIInChI=1S/C13H11BrO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3
InChIKeyGZPHCGDZZUOIAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(p-tolyloxy)benzene: Diaryl Ether Building Block


1-Bromo-4-(p-tolyloxy)benzene is a brominated diaryl ether derivative that serves as a crucial intermediate in organic synthesis, particularly within materials science. Characterized by a bromine atom on one phenyl ring and a p-tolyl group on the other, its molecular formula is C13H11BrO with a molecular weight of 263.13 g/mol [1]. Its primary role is as an electrophilic coupling partner in cross-coupling reactions like Suzuki-Miyaura and Ullmann-type couplings, enabling the construction of complex molecular architectures [2]. Key physical properties, such as a boiling point of approximately 314.8 °C and a density of 1.367 g/cm³, are well-documented and align with its class , .

1-Bromo-4-(p-tolyloxy)benzene Substitution Risks


Generic substitution of 1-bromo-4-(p-tolyloxy)benzene with close analogs like 1-bromo-4-phenoxybenzene or 1-bromo-4-(4-methoxyphenoxy)benzene introduces significant risks of divergent physical and chemical behavior that directly impact material performance and process reliability. The presence of the p-tolyl methyl group specifically alters electronic properties, solubility, and thermal characteristics compared to unsubstituted or electron-donating methoxy analogs [1], . These seemingly minor structural differences can lead to quantifiable changes in boiling point, phase behavior, and reaction kinetics [2]. Such variations are not merely academic; in precision applications like OLED materials or liquid crystal synthesis, they can dictate critical parameters such as charge transport efficiency or mesophase stability, making an unverified analog substitution a direct threat to device performance and experimental reproducibility.

Quantitative Evidence vs. Key Analogs


Boiling Point: Tolyl vs. Methoxy Analog

The presence of a methyl group in 1-bromo-4-(p-tolyloxy)benzene significantly lowers its boiling point relative to the methoxy-substituted analog, 1-bromo-4-(4-methoxyphenoxy)benzene, indicating weaker intermolecular forces and higher volatility , .

Organic Synthesis Physical Chemistry Materials Science

Methyl Substituent Effects on Mesophase Behavior

The compound 1-bromo-4-(p-tolyloxy)benzene (referred to as a 4-bromo-substituted derivative) was used as a key precursor in the synthesis of a series of '4Br-P-n-O-PIMB' bent-core liquid crystal mesogens. Its specific substitution pattern, including the bromine and the methyl group, directly influences the mesomorphic behavior and phase transition temperatures of the final liquid crystal compounds [1].

Liquid Crystals Organic Electronics Materials Chemistry

Molecular Weight & Purity vs. Key Analogs

1-Bromo-4-(p-tolyloxy)benzene has a molecular weight of 263.13 g/mol, which is 14.03 g/mol higher than the unsubstituted analog 1-bromo-4-phenoxybenzene (249.10 g/mol) and 15.99 g/mol lower than the methoxy analog 1-bromo-4-(4-methoxyphenoxy)benzene (279.12 g/mol). It is commercially available with a specified purity of 97% from a major supplier , [1], [2], .

Procurement Quality Control Chemical Synthesis

Validated Application Scenarios


Hole-Transporting Materials for OLEDs

Given its use as a building block in patents for organic electronic materials, 1-bromo-4-(p-tolyloxy)benzene is a strategic choice for synthesizing compounds intended for hole-transporting or electron-blocking layers in OLEDs. Its specific electronic and steric profile, conferred by the p-tolyl group, is essential for achieving the target energy level alignment and charge mobility when building up from this core [1].

Bent-Core Liquid Crystal Mesogen Precursor

This compound is a validated and critical precursor for the synthesis of '4Br-P-n-O-PIMB' bent-core liquid crystals. As demonstrated in primary research, its 4-bromo substitution pattern is a key structural determinant for achieving the specific 'SmCP' phases required for polar switching applications in advanced displays [2].

Suzuki-Miyaura Cross-Coupling for Complex Architectures

With a boiling point significantly lower than its methoxy analog, 1-bromo-4-(p-tolyloxy)benzene offers a potential process advantage during purification after large-scale Suzuki-Miyaura couplings, as it may be more readily removed by distillation. Its established role as an electrophile in diaryl ether formation makes it a reliable choice for creating extended pi-conjugated systems in materials science [3].

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